2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-propan-2-ylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUZBJXKADSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile
Classical Approaches to Pyrazole-Acetonitrile Linkage
Classical syntheses of pyrazoles are foundational and often rely on the condensation of 1,3-dielectrophilic compounds with hydrazine (B178648) derivatives. These methods are valued for their directness in forming the heterocyclic core.
Condensation Reactions Utilizing Hydrazine Derivatives and β-Ketonitriles
The most common and classic method for synthesizing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govjk-sci.com In the context of synthesizing pyrazole-acetonitriles, β-ketonitriles serve as effective analogs of 1,3-dicarbonyl compounds. rsc.orgnih.gov
The reaction mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazine derivative (in this case, isopropylhydrazine) on one of the carbonyl or cyano groups of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining electrophilic center, leading to a heterocyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. jk-sci.com The use of β-ketonitriles directly incorporates a cyanomethyl or related group at either the 3- or 5-position of the pyrazole, depending on the regioselectivity of the initial condensation. rsc.org
One of the main challenges with unsymmetrical dicarbonyl compounds and substituted hydrazines is the potential formation of a mixture of two regioisomers. nih.gov For instance, the reaction of isopropylhydrazine could lead to either 1-isopropyl-3-(cyanomethyl)pyrazole or 1-isopropyl-5-(cyanomethyl)pyrazole. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH and solvent.
Cycloaddition Reactions in Pyrazole Ring Formation
Another cornerstone of classical pyrazole synthesis is the [3+2] cycloaddition reaction, which involves a 1,3-dipole reacting with a dipolarophile. nih.gov This method offers a direct route to the pyrazole core and is often highly regioselective.
The most common variant is the reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.orgrsc.orgwikipedia.orgresearchgate.net The diazo compound, often generated in situ due to its potential instability, reacts with the alkyne to form the pyrazole ring in a single step. rsc.org For the synthesis of the target molecule, an appropriately substituted alkyne would be required. This method is advantageous because it can be performed under mild, often thermal, conditions without the need for a catalyst. rsc.orgresearchgate.net
Alternatively, nitrilimines, generated in situ from hydrazonoyl halides, can serve as the 1,3-dipole and react with alkynes to yield pyrazoles. mdpi.comorganic-chemistry.orgmdpi.com This approach also generally proceeds with good regioselectivity. mdpi.commdpi.com The choice of substituents on both the nitrilimine and the alkyne dictates the final substitution pattern of the pyrazole product.
Advanced Synthetic Protocols for the Introduction of the Acetonitrile (B52724) Moiety
Advanced strategies often involve building upon a pre-formed pyrazole ring or employing modern catalytic methods for direct functionalization. These techniques can offer greater control and efficiency over classical methods.
Functionalization of Pre-formed Pyrazole Rings with Acetonitrile Derivatives
This approach begins with a pre-synthesized 1-isopropyl-1H-pyrazole ring, which is then functionalized with an acetonitrile group. A common method is the electrophilic substitution or metal-catalyzed cross-coupling at a specific carbon atom of the pyrazole ring.
Alkylation using a haloacetonitrile, such as bromoacetonitrile, is a direct method. This typically involves the deprotonation of a C-H bond on the pyrazole ring using a strong base to form a pyrazolyl anion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile. However, achieving regioselectivity for C-H activation can be challenging.
More sophisticated methods involve transition-metal-catalyzed C-H functionalization. These reactions provide access to a wide range of functionalized pyrazoles in a single step, often with high regioselectivity controlled by a directing group or the inherent reactivity of the pyrazole positions.
Direct Cyanomethylation Strategies and Related Transformations
Direct cyanomethylation involves the introduction of a ·CH₂CN radical onto the pyrazole ring. This can be achieved through photoredox catalysis, a powerful tool in modern organic synthesis. escholarship.orgnih.gov In a typical setup, a photocatalyst, upon irradiation with visible light, can generate a cyanomethyl radical from a suitable precursor like bromoacetonitrile. escholarship.orgnih.gov This radical can then add to the pyrazole ring.
This method is advantageous for its mild reaction conditions. organic-chemistry.org The regioselectivity of the radical addition is a key consideration, often favoring the most electron-rich or sterically accessible position on the pyrazole ring. For 2H-indazoles, which are structurally related to pyrazoles, visible-light-promoted cyanomethylation at the C3-position has been successfully demonstrated using Ir(ppy)₃ as the photocatalyst. nih.gov
Chemo- and Regioselective Synthesis of the 1-Isopropyl Pyrazole Substructure
A critical challenge in the synthesis of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is controlling the regioselectivity, specifically ensuring the isopropyl group is attached to the N1 position and the acetonitrile group is at the C3 position.
When using the classical condensation method with an unsymmetrical β-dicarbonyl equivalent and isopropylhydrazine, a mixture of N1- and N2-alkylated pyrazoles is often produced. mdpi.com The regioselectivity is governed by the relative reactivity of the two carbonyl (or equivalent) groups and the steric hindrance around them. The bulkier isopropyl group on the hydrazine will preferentially react at the less sterically hindered carbonyl carbon, which can be used to control the outcome. mdpi.comsemanticscholar.org
Alternatively, one can start with an unsubstituted pyrazole and perform an N-alkylation. The alkylation of unsymmetrical pyrazoles can also lead to a mixture of regioisomers. semanticscholar.org The outcome of N-alkylation is influenced by both steric and electronic factors. Generally, the alkylating agent will attack the less sterically hindered nitrogen atom. mdpi.com Catalyst-free Michael additions and reactions using specific trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed to achieve higher regioselectivity in N-alkylation. mdpi.comresearchgate.net Furthermore, enzymatic methods using engineered enzymes have shown promise in achieving unprecedented regioselectivity (>99%) for pyrazole alkylation. nih.gov A novel "strategic atom replacement" approach, converting isothiazoles to N-alkyl pyrazoles, has also been developed to circumvent the typical selectivity challenges. nih.gov
Table of Mentioned Compounds
Catalytic Methods in the Synthesis of this compound and its Analogues
Catalytic methods are pivotal in modern organic synthesis, providing efficient pathways to complex molecules like this compound and its analogues. These methods often involve transition metal catalysts such as palladium, copper, and nickel, which can facilitate a variety of bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for constructing the pyrazole core or for introducing substituents. A common strategy involves the Suzuki coupling of a pyrazole boronic acid or ester with a suitable partner. For example, a process for preparing 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a related pyrazole derivative, utilizes a Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile (B136228) in the presence of a palladium catalyst. While this example highlights the formation of a C-C bond between a pyrazole and a benzene (B151609) ring, similar principles can be applied to construct the pyrazole ring itself or to introduce the isopropyl group.
Copper-catalyzed reactions also offer versatile routes to pyrazole derivatives. These can include relay oxidation strategies and syntheses starting from alkenyl hydrazones. Magnetically recyclable copper oxide nanoparticles supported on iron oxide have been employed as efficient and benign catalysts for the synthesis of various pyrazole derivatives. This approach aligns with green chemistry principles due to the reusability of the catalyst.
Nickel-catalyzed methods have emerged as a cost-effective alternative to palladium catalysis. One-pot synthesis of pyrazoles using heterogeneous nickel-based catalysts for the condensation of hydrazines, ketones, and aldehydes at room temperature has been demonstrated. researchgate.net Furthermore, nickel-catalyzed cyclotrimerization of α-amino ketones provides another route to substituted pyrazoles. chemistrysteps.com
The introduction of the acetonitrile moiety (-CH2CN) can be envisioned through catalytic cyanation of a suitable precursor. For instance, a palladium-catalyzed cyanation of a 3-(halomethyl)-1-isopropyl-1H-pyrazole could provide a direct route to the target molecule. While direct examples for this specific transformation are not abundant in readily available literature, the principles of catalytic cyanation of alkyl halides are well-established.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium(II) acetate (B1210297) / Triphenylphosphine | Pyrazole boronic ester, Aryl halide | Aryl-substituted pyrazole | Suzuki cross-coupling |
| Copper triflate | Alkenyl hydrazones | Substituted pyrazoles | Aerobic cross-dehydrogenative coupling |
| Heterogeneous Nickel-based catalyst | Hydrazine, Ketone, Aldehyde | Substituted pyrazoles | One-pot, room temperature synthesis researchgate.net |
Green Chemistry Approaches in Synthetic Design
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as it can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govrsc.org The synthesis of various pyrazole derivatives has been successfully achieved under microwave irradiation. For example, the condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcones, which are then cyclized with hydrazine hydrate, can be efficiently carried out using microwave heating. acs.org Solvent-free microwave-assisted synthesis of pyrazolone (B3327878) derivatives has also been reported, offering a clean and efficient one-pot method. rsc.org The synthesis of pyrazole-4-carbonitrile derivatives has been effectively catalyzed by thiazole (B1198619) complexes under ultrasonic irradiation, a technique that shares some of the energy-efficiency benefits of microwave synthesis. sphinxsai.com
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Pyrazolone synthesis | β-keto ester, Hydrazine | Microwave, Solvent-free | 51-98% | rsc.org |
| Pyrazole synthesis | Chalcone, Hydrazine hydrate | Microwave, Acetic acid in ethanol (B145695) | Not specified | acs.org |
| Pyrazole-5-amine synthesis | α-cyanoketone, Aryl hydrazine | Microwave, 1 M HCl | 70-90% | nih.gov |
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of pyrazolone derivatives from the condensation of hydrazine derivatives with β-keto esters under solvent-free conditions, leading to good to excellent yields in very short reaction times. nih.gov The synthesis of pyrazole-4-carbonitrile derivatives has also been achieved using ultrasonic irradiation in the presence of thiazole complexes as catalysts. sphinxsai.com Ultrasound-assisted synthesis is often associated with milder reaction conditions compared to conventional heating.
| Reaction | Reactants | Conditions | Yield | Reference |
| Pyrazolone Synthesis | Hydrazine derivatives, β-keto esters | Ultrasound, Solvent-free | Good to excellent | nih.gov |
| Pyrazole-4-carbonitrile Synthesis | Aldehydes, Malononitrile, Hydrazines | Ultrasound, Thiazole complex catalyst | Not specified | sphinxsai.com |
Mechanochemical Synthesis
Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that utilizes mechanical energy to induce chemical reactions. This method is highly aligned with the principles of green chemistry as it often eliminates the need for bulk solvents, reduces waste, and can lead to the formation of novel products. The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully demonstrated using mechanochemical ball milling, resulting in shortened reaction times and improved yields compared to conventional solution-based methods. nih.gov This approach avoids the use of potentially hazardous solvents and simplifies work-up procedures. nih.gov
Solvent-Free and Aqueous Media Protocols
Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free synthesis of pyrazole derivatives has been achieved through various methods, including microwave irradiation and mechanochemistry, as mentioned above. For instance, a green and environmentally friendly method for the synthesis of a series of pyrazole derivatives involves the use of tetrabutylammonium (B224687) bromide as an organic ionic salt at room temperature under solvent-free conditions, with product yields ranging from 75-86%. sphinxsai.com
Aqueous media protocols are also highly desirable. The synthesis of pyrano[2,3-c]pyrazoles, which are structurally related to the target molecule, has been accomplished in water through a one-pot, four-component reaction. nih.gov The use of water as a solvent is not only environmentally benign but can also influence reaction rates and selectivity.
| Method | Reactants | Conditions | Yield | Reference |
| Ionic Salt Catalysis | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | TBAB, Room Temperature, Solvent-free | 75-86% | sphinxsai.com |
| Four-component reaction | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Water, Reflux | Not specified | nih.gov |
Chemical Reactivity, Derivatization, and Functionalization of 2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a valuable functional group in organic synthesis due to its ability to be converted into several other functionalities, including tetrazoles, amides, carboxylic acids, and amines.
The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097) is a cornerstone method for the synthesis of 5-substituted-1H-tetrazoles. frontiersin.orgmdpi.com This transformation is significant as the tetrazole ring is considered a bioisostere of the carboxylic acid group, sharing similar pKa values and steric profiles, which makes it a valuable moiety in medicinal chemistry.
The reaction of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile with an azide source, typically sodium azide (NaN₃), leads to the formation of 5-((1-isopropyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole. The mechanism involves the concerted addition of the azide anion to the carbon-nitrogen triple bond of the nitrile. researchgate.net The reaction is often facilitated by catalysts to enhance the electrophilicity of the nitrile carbon. Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), are commonly employed. The process can also be carried out under heterogeneous catalysis or in green solvents like water. mdpi.comunisi.it
| Catalyst/Reagent System | Solvent | General Conditions | Reference |
|---|---|---|---|
| Sodium Azide, Zinc Chloride | Isopropanol or Water | Reflux | unisi.it |
| Sodium Azide, Ammonium (B1175870) Chloride | DMF | 100-130 °C | unisi.it |
| Trimethylsilyl Azide, Dibutyltin Oxide | Toluene | Reflux | unisi.it |
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide, 2-(1-isopropyl-1H-pyrazol-3-yl)acetamide, and subsequently the carboxylic acid, 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid. chemistry.coach
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by tautomerization, yields the amide. Prolonged reaction times or harsher conditions will lead to further hydrolysis of the amide to the carboxylic acid and an ammonium salt. chemistry.coach
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the carboxylic acid. chemistry.coach The synthesis of various pyrazole (B372694) carboxylic acid amides has been reported, highlighting the utility of this transformation. ciac.jl.cnnih.gov
The nitrile functional group can be readily reduced to a primary amine, which would convert this compound into 2-(1-isopropyl-1H-pyrazol-3-yl)ethanamine. This transformation is a fundamental route to primary amines.
Common methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are also highly effective. More recently, electrochemical methods have been developed for the selective reduction of nitriles to primary amines, offering a potentially greener alternative that avoids the formation of secondary and tertiary amine byproducts often seen in thermocatalytic hydrogenation. nih.gov For instance, the electrocatalytic reduction of acetonitrile (B52724) to ethylamine (B1201723) has been achieved with high Faradaic efficiency using copper nanoparticles. nih.gov The existence of the related compound 1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine suggests that such reductions are synthetically accessible within this class of molecules. chemicalbook.com
The cyanomethyl group (-CH₂CN) can participate in or be formed through radical reactions. While specific radical reactions involving this compound are not extensively documented, the principles of cyanomethylation can be applied. Acetonitrile itself is a common source for the cyanomethyl radical (•CH₂CN), which can be generated by hydrogen abstraction using a radical initiator. semanticscholar.orgresearchgate.netresearchgate.net This radical can then add to unsaturated systems or participate in cross-dehydrogenative coupling reactions. Conversely, the C-H bonds of the methylene (B1212753) bridge in this compound could be susceptible to hydrogen abstraction, leading to a pyrazole-stabilized radical intermediate that could undergo further reactions.
Reactivity of the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is governed by the electronic effects of the existing substituents on the ring.
In 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position. pharmaguideline.comrrbdavc.orgscribd.com This is because the carbocation intermediates (arenium ions) formed by attack at C4 are more stable than those formed by attack at C3 or C5. Attack at C3 or C5 would place a positive charge adjacent to the electron-rich pyrrole-like nitrogen (N1), which is destabilizing. rrbdavc.org
For this compound, the ring is substituted at the N1 and C3 positions.
N1-Isopropyl group: This alkyl group is weakly electron-donating through an inductive effect, which slightly activates the ring towards electrophilic attack.
C3-Cyanomethyl group: The cyanomethyl group is electron-withdrawing due to the electronegativity of the nitrogen atom and the inductive effect of the cyano group. This deactivates the pyrazole ring, making it less reactive towards electrophiles than unsubstituted pyrazole.
The combined effect of these substituents directs incoming electrophiles to the C4 position. The electron-donating isopropyl group reinforces this preference, while the electron-withdrawing cyanomethyl group at C3 further disfavors substitution at the adjacent C4 position compared to an unsubstituted pyrazole, but C4 remains the most nucleophilic carbon. mdpi.com Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield the 4-substituted derivative. scribd.comwikipedia.orglkouniv.ac.inmasterorganicchemistry.commasterorganicchemistry.comyoutube.com
| Reaction | Reagents | Electrophile | Expected Product Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | C4 | scribd.com |
| Halogenation | Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃) | Br⁺ or Cl⁺ | C4 | acs.org |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | C4 | scribd.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | C4 | lkouniv.ac.in |
Nucleophilic Substitution Patterns
The pyrazole ring can undergo nucleophilic substitution, although it is less common than electrophilic substitution. The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless activated by electron-withdrawing groups or under specific reaction conditions. In the pyrazole scaffold, the C3 and C5 positions are more electrophilic and thus more susceptible to nucleophilic attack compared to the C4 position. nih.gov
For this compound, direct nucleophilic substitution on the pyrazole ring is not a commonly reported transformation. The presence of the N-isopropyl and the 3-acetonitrile groups can influence the reactivity. The bulky isopropyl group at the N1 position can sterically hinder the approach of nucleophiles to the C5 position.
While direct nucleophilic substitution on the pyrazole ring of this specific compound is not well-documented, the acetonitrile group can be considered a site for derivatization through nucleophilic attack on the nitrile carbon.
N-Functionalization and N-Alkylation Studies
N-functionalization of pyrazoles, particularly N-alkylation, is a common and important reaction for modifying their properties. nih.gov The N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is influenced by both electronic and steric factors. uni.lu
In the case of this compound, the N1 position is already occupied by an isopropyl group. Therefore, further N-alkylation would involve the N2 atom, leading to the formation of a pyrazolium (B1228807) salt. Such reactions are generally less common than the initial N-alkylation of an NH-pyrazole.
Studies on the N-alkylation of pyrazoles have shown that the choice of base and solvent can significantly impact the outcome of the reaction. For instance, the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF is a common protocol. rsc.org The steric bulk of the substituent at the N1 position can direct the alkylation to the less hindered nitrogen atom in unsymmetrical pyrazoles. uni.lu
The following table summarizes general conditions for N-alkylation of pyrazoles:
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Alkyl Halide | NaH | THF | Room Temp. to Reflux | rsc.org |
| Alkyl Halide | K₂CO₃ | DMF | Room Temp. to 80°C | nih.gov |
| Alkyl Halide | Cs₂CO₃ | DMF | Room Temp. | rsc.org |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | DCE | Room Temp. to Reflux | uni.lu |
Reactivity of the Isopropyl Substituent
The isopropyl group attached to the N1 position of the pyrazole ring is generally considered to be chemically robust and does not typically participate in reactions under standard conditions. Its primary role is often steric, influencing the regioselectivity of reactions on the pyrazole ring, and electronic, by acting as an electron-donating group which can modulate the nucleophilicity of the pyrazole ring.
There is a lack of specific literature detailing the chemical reactivity or functionalization of the N-isopropyl group on a pyrazole ring. It is anticipated that harsh conditions, such as strong oxidizing agents or radical reactions, would be required to modify the isopropyl group, and such reactions would likely also affect other parts of the molecule, particularly the pyrazole ring.
Cycloaddition and Annulation Reactions Involving the Compound
Cycloaddition and annulation reactions are powerful tools for the synthesis of pyrazole rings themselves. nih.govnih.govacs.org For instance, the [3+2] cycloaddition of a nitrile imine with an alkyne is a classic method for constructing the pyrazole core. nih.gov
However, the participation of a pre-formed pyrazole derivative like this compound in cycloaddition or annulation reactions is less common. For the pyrazole ring to act as a diene or dienophile in a Diels-Alder reaction, it would need to overcome its aromatic stability, which is energetically unfavorable.
The acetonitrile moiety, however, could potentially participate in cycloaddition reactions. For example, the nitrile group can react with azides to form tetrazoles in a [3+2] cycloaddition reaction, often catalyzed by a metal salt.
While there is no specific literature describing cycloaddition or annulation reactions involving this compound as a starting material, the following table outlines hypothetical reaction types based on the functional groups present:
| Reaction Type | Reacting Moiety | Potential Reactant | Potential Product |
| [3+2] Cycloaddition | Acetonitrile (C≡N) | Organic Azide (R-N₃) | Tetrazole derivative |
| Annulation | Pyrazole Ring (as part of a larger reactive intermediate) | Bifunctional Electrophile | Fused heterocyclic system |
It is important to note that these are theoretical possibilities, and their feasibility would need to be confirmed through experimental investigation.
Computational and Theoretical Investigations of 2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are foundational for exploring the electronic characteristics and geometric structure of a molecule. These studies provide a detailed picture of electron distribution and orbital energies, which are key determinants of molecular stability and reactivity.
Density Functional Theory (DFT) is a robust method for predicting the ground-state electronic structure and geometry of molecules. mdpi.comnih.gov Calculations for 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile, typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), allow for the full optimization of the molecular geometry in the gas phase. rsc.org This process minimizes the energy of the structure to find its most stable conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level) This table contains hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | N1-N2 | 1.352 |
| N2-C3 | 1.335 | |
| C3-C4 | 1.410 | |
| C4-C5 | 1.378 | |
| C5-N1 | 1.385 | |
| C3-C6 (acetonitrile) | 1.465 | |
| C6-C7 (acetonitrile) | 1.470 | |
| C7-N8 (nitrile) | 1.158 | |
| N1-C9 (isopropyl) | 1.480 | |
| **Bond Angles (°) ** | N1-N2-C3 | 111.5 |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 105.5 | |
| C4-C5-N1 | 109.0 | |
| C5-N1-N2 | 108.0 | |
| N2-C3-C6 | 125.1 | |
| C3-C6-C7 | 112.3 | |
| C6-C7-N8 | 178.9 | |
| Dihedral Angles (°) | C4-C3-C6-C7 | 175.4 |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across both the pyrazole ring and the electron-withdrawing acetonitrile (B52724) group. The energy gap helps to quantify the electronic excitation energy of the molecule. nih.gov
Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table contains hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.22 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative nitrogen atoms of the pyrazole ring and the nitrile group. mdpi.com These areas represent nucleophilic centers, prone to interacting with positive charges. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating electrophilic sites. The MEP map is therefore invaluable for predicting how the molecule will interact with other charged or polar species, including its role in non-covalent interactions like hydrogen bonding. nih.govyoutube.com
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum mechanical calculations describe a static, optimized structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties in various environments, such as in solution. ed.ac.uk
For this compound, MD simulations can be used to study the rotational freedom around the single bonds connecting the isopropyl and acetonitrile groups to the pyrazole ring. These simulations can identify the most populated (lowest energy) conformations, the energy barriers to rotation between them, and how solvent molecules might influence this dynamic behavior. This analysis is crucial for understanding the molecule's flexibility, which can be a key factor in its biological activity and physical properties. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters that can be directly compared with experimental data. nih.gov This allows for the validation of the calculated structure and provides a basis for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.ukrsc.org Predicted shifts for each unique proton and carbon atom in this compound aid in the assignment of complex experimental spectra. nih.govnih.govchemrxiv.org
Similarly, the calculation of harmonic vibrational frequencies can predict the molecule's Infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C≡N stretch of the nitrile group, C-H stretches of the alkyl and aromatic parts, and various pyrazole ring vibrations. Comparing the calculated spectrum with the experimental one helps confirm the molecular structure and the presence of specific functional groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table contains hypothetical data for illustrative purposes relative to TMS.
| Atom Position | Predicted ¹H Shift | Atom Position | Predicted ¹³C Shift |
|---|---|---|---|
| Pyrazole-H4 | 6.25 | Pyrazole-C3 | 148.5 |
| Pyrazole-H5 | 7.50 | Pyrazole-C4 | 105.8 |
| Isopropyl-CH | 4.50 | Pyrazole-C5 | 135.1 |
| Isopropyl-CH₃ | 1.45 | Acetonitrile-CH₂ | 20.3 |
| Acetonitrile-CH₂ | 3.80 | Acetonitrile-CN | 117.2 |
| Isopropyl-CH | 52.0 |
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments This table contains hypothetical data for illustrative purposes.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3120 | ν(C-H) | Pyrazole C-H Stretch |
| 2985 | ν(C-H) | Isopropyl C-H Stretch |
| 2255 | ν(C≡N) | Nitrile Stretch |
| 1580 | ν(C=N) | Pyrazole Ring Stretch |
| 1510 | ν(C=C) | Pyrazole Ring Stretch |
| 1450 | δ(CH₂) | Methylene (B1212753) Scissoring |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Chemical Topology
Understanding how molecules pack in the solid state is essential for materials science and drug design. Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The surface is generated based on the electron distribution of the molecule within a crystal lattice. mdpi.com
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts are highlighted as red spots, indicating regions of significant interaction such as hydrogen bonds. researchgate.net The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts. These plots can be deconstructed to show the percentage contribution of specific atom-pair contacts (e.g., H···H, N···H, C···H) to the total surface area, providing a quantitative measure of the packing forces. researchgate.netnih.gov For a molecule like this compound, H···H contacts are likely to be the most abundant, with significant contributions from N···H and C···H contacts reflecting potential hydrogen bonding and van der Waals forces. researchgate.net
Further analysis using methods from Quantum Chemical Topology, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the bond critical points between interacting atoms to determine the nature and strength of these non-covalent interactions. rsc.org
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table contains hypothetical data for illustrative purposes.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 55.8 |
| N···H / H···N | 18.5 |
| C···H / H···C | 16.2 |
| C···N / N···C | 4.5 |
| C···C | 3.1 |
Theoretical Mechanistic Studies of Reactions Involving the Compound
No theoretical mechanistic studies concerning reactions involving this compound have been identified in the current body of scientific literature. Such studies would be invaluable for understanding the reactivity of the molecule, predicting reaction pathways, and elucidating the structures of transition states and intermediates. The computational investigation of its reaction mechanisms would provide fundamental insights into its chemical behavior, which is crucial for the design of novel synthetic routes and the development of new applications.
Computational Insights into Chemical Stability and Reactivity Descriptors
There are no published computational studies that provide specific insights into the chemical stability and reactivity descriptors of this compound. The determination of descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and global electrophilicity index through quantum chemical calculations would offer a quantitative measure of its kinetic stability and reactivity.
To illustrate the type of data that such a study would provide, the following table presents hypothetical values for these descriptors. It is crucial to emphasize that these values are for illustrative purposes only and are not derived from actual computational studies on this compound.
| Reactivity Descriptor | Hypothetical Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 3.15 |
| Global Electrophilicity Index (ω) | 2.99 |
The generation of actual data for this compound would require dedicated ab initio or Density Functional Theory (DFT) calculations. Such research would significantly contribute to a deeper understanding of the electronic structure and chemical properties of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of the molecule. The expected chemical shifts and multiplicities are based on the distinct electronic environments of each nucleus.
¹H NMR Spectroscopy: The proton spectrum reveals the number of different types of protons and their neighboring environments. For this compound, five distinct signals are anticipated:
A septet for the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl substituent, split by the single methine proton.
A singlet for the methylene (B1212753) protons (-CH₂-), positioned between the pyrazole (B372694) ring and the electron-withdrawing nitrile group.
Two doublets corresponding to the two protons on the pyrazole ring (H-4 and H-5), which would exhibit a small coupling constant typical for protons on a pyrazole ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The predicted spectrum for this compound would display seven distinct resonances corresponding to the isopropyl methine and methyl carbons, the pyrazole ring carbons (C-3, C-4, and C-5), the methylene carbon, and the nitrile carbon. researchgate.netjocpr.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Isopropyl-CH | C-H | ~4.5 - 4.7 | septet | ~50 - 52 |
| Isopropyl-CH₃ | C-H₃ | ~1.4 - 1.6 | doublet | ~22 - 24 |
| Pyrazole-C5 | C-H | ~7.4 - 7.6 | doublet | ~128 - 130 |
| Pyrazole-C4 | C-H | ~6.2 - 6.4 | doublet | ~105 - 107 |
| Methylene-CH₂ | C-H₂ | ~3.7 - 3.9 | singlet | ~15 - 17 |
| Pyrazole-C3 | C | - | - | ~145 - 147 |
| Nitrile-CN | C | - | - | ~116 - 118 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework. semanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a strong cross-peak would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons. A weaker cross-peak would also confirm the coupling between the H-4 and H-5 protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals listed in Table 1 (e.g., the doublet at ~1.5 ppm to the carbon at ~23 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which pieces together the molecular skeleton. Key expected correlations include:
From the isopropyl methine proton to the pyrazole C-5.
From the methylene (-CH₂-) protons to the pyrazole C-3 and C-4, as well as the nitrile carbon.
From the pyrazole H-5 proton to C-3 and C-4.
From the pyrazole H-4 proton to C-3 and C-5.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. A key NOESY/ROESY correlation would be expected between the isopropyl methine proton and the pyrazole H-5 proton, confirming the N-1 substitution pattern of the isopropyl group.
Solvent Effects on NMR Chemical Shifts
The chemical shifts of protons, particularly those on or near a heterocyclic ring, can be influenced by the choice of deuterated solvent. rsc.orgresearchgate.net Changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce shifts. Protons H-4 and H-5 on the pyrazole ring, as well as the methylene protons, are expected to be most sensitive to these effects due to changes in solvent-solute interactions, such as hydrogen bonding and dipole effects. unn.edu.ng A systematic study in different solvents can provide insights into the electronic distribution within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₈H₁₁N₃), the monoisotopic mass is 149.0953 Da.
Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to confirm the presence of key structural motifs. researchgate.net Common fragmentation pathways for pyrazole derivatives involve cleavages of substituent groups and characteristic ruptures of the heterocyclic ring. researchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Fragment Ion | Origin of Fragment |
|---|---|---|
| 149 | [M]⁺ | Molecular Ion |
| 134 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 109 | [M - C₃H₄]⁺ | Loss of propene from the isopropyl group |
| 106 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| 68 | [C₃H₄N₂]⁺ | Pyrazole ring fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rdd.edu.iq
Nitrile Group (C≡N): The most distinct feature in the IR spectrum would be a strong, sharp absorption band in the region of 2240–2260 cm⁻¹ corresponding to the C≡N stretching vibration.
C-H Stretching: Vibrations for the aromatic C-H bonds of the pyrazole ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methylene groups will be observed just below 3000 cm⁻¹.
Pyrazole Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole ring typically result in a series of bands in the 1400–1600 cm⁻¹ region. tandfonline.com
C-H Bending: Characteristic bending vibrations for the isopropyl group (gem-dimethyl) and the methylene group would be visible in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds, aiding in a complete vibrational analysis.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyrazole Ring | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | Isopropyl, Methylene | 2850 - 2990 | Strong |
| C≡N Stretch | Nitrile | 2240 - 2260 | Strong, Sharp |
| C=N, C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium to Strong |
| CH₂ Bend (Scissoring) | Methylene | ~1450 | Medium |
| CH₃ Bend (Asymmetric/Symmetric) | Isopropyl | 1370 - 1470 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the pyrazole ring and the nitrile group (-C≡N) would be the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring and potentially n → π* transitions involving the non-bonding electrons on the nitrogen atoms. The solvent used to dissolve the sample can influence the position (λmax) and intensity of these absorption bands. A typical analysis would involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the absorbance as a function of wavelength. The resulting spectrum would provide insights into the electronic structure of the molecule. However, no specific experimental UV-Vis spectra for this compound have been reported in the reviewed literature.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)
The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces. SC-XRD data allows for a detailed analysis of these interactions. For this compound, one might expect to observe weak C-H···N hydrogen bonds involving the acetonitrile nitrogen or the pyrazole ring nitrogens. The isopropyl group and the methylene group could also participate in van der Waals interactions. The analysis would identify the types of interactions, their geometries (distances and angles), and how they link molecules together to form a three-dimensional network. This information is crucial for understanding the physical properties of the solid material.
Polymorphism and Crystalline Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Investigating polymorphism typically involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, or cooling rates) and analyzing the resulting solids by techniques like SC-XRD or powder X-ray diffraction (PXRD). There is no information in the scientific literature regarding the existence of polymorphs for this compound.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons). In a CV experiment, the potential applied to a solution of the compound is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which redox events occur and provide information about the stability of the oxidized or reduced species.
For this compound, the pyrazole ring is a potential site for oxidation or reduction. A CV study would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and recording the voltammogram. The data would indicate whether the compound can be reversibly or irreversibly oxidized or reduced within the solvent's electrochemical window. No experimental cyclic voltammetry data for this specific compound could be located.
2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile As a Key Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is a versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic systems. Its reactive nitrile group and the pyrazole (B372694) ring itself provide multiple sites for further chemical transformations, leading to the formation of more complex molecular architectures.
Pyrazolo-Fused Ring Systems
The pyrazole moiety of this compound can be elaborated to form fused bicyclic heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridazines. These fused rings are of significant interest in medicinal chemistry due to their structural analogy to purines. orientjchem.org
Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. nih.gov The nitrile group of this compound can be readily converted to an amino group, which can then undergo cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. The reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles is a key strategy for synthesizing diverse pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for achieving these transformations. nih.gov
Pyrazolo[3,4-d]pyrimidines: Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole-4-carbonitrile derivatives. cu.edu.eg The key step is the cyclocondensation with various reagents such as formamide (B127407) or nitriles. cu.edu.eg Green chemistry approaches, utilizing microwave irradiation or alternative solvents like polyethylene (B3416737) glycol, have been developed to improve the efficiency and environmental friendliness of these syntheses. cu.edu.eg
| Fused Ring System | General Synthetic Strategy | Key Precursor Moiety |
| Pyrazolo[1,5-a]pyrimidines | Cyclization of a 3-aminopyrazole with a β-dicarbonyl compound | 3-Aminopyrazole |
| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation of a 5-aminopyrazole-4-carbonitrile | 5-Aminopyrazole |
Derivatization to Other Heterocycles (e.g., Oxazolines, Thiadiazoles)
The acetonitrile (B52724) group of this compound is a key functional handle for the synthesis of other heterocyclic rings.
Thiadiazoles: The reaction of nitriles with sulfur-containing reagents is a common method for the synthesis of thiadiazoles. For instance, pyrazole-4-carbaldehydes can be reacted with 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines and 2-mercaptoacetic acid in a multicomponent reaction under ultrasound irradiation to afford 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids. mdpi.com This demonstrates the utility of the pyrazole scaffold in constructing more complex heterocyclic systems containing a thiadiazole ring. While this example starts from a carbaldehyde, the nitrile group of the title compound can be a precursor to such functionalities.
Role in the Construction of Multifunctional Organic Scaffolds
The structural features of this compound make it an attractive building block for the construction of multifunctional organic scaffolds, including spirocyclic systems, through multicomponent reactions (MCRs).
MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. mdpi.com Pyrazole derivatives are frequently employed in MCRs to generate diverse molecular scaffolds with potential biological activities. mdpi.com For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of a pyrazolone (B3327878), an aldehyde, malononitrile, and an alcohol. semanticscholar.org
Spirocyclic Scaffolds: Spiro compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery. The synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] has been achieved through a three-component reaction of isatin, malononitrile, and a pyrazolone in an aqueous medium. semanticscholar.org This highlights the potential of pyrazole-containing building blocks in the construction of complex, three-dimensional molecular architectures.
| Scaffold Type | Synthetic Approach | Key Features |
| Pyrano[2,3-c]pyrazoles | Four-component reaction | High efficiency and atom economy |
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] | Three-component reaction | Construction of complex 3D structures |
Applications in Ligand Design for Coordination Chemistry
The pyrazole ring is a well-established coordinating moiety in ligand design due to the presence of two nitrogen atoms with lone pairs of electrons. researchgate.net The structural versatility of this compound allows for its use in the development of novel ligands for coordination chemistry.
Chelation Properties and Metal Complex Formation
The pyrazole nitrogen atoms can act as donors to a metal center, and the molecule can be further functionalized to create multidentate ligands with enhanced chelation properties. The nitrile group can either be retained as a coordinating group or be chemically modified to introduce other donor atoms.
Pyrazolate anions, formed by the deprotonation of the pyrazole N-H, are known to act as bridging ligands, connecting two metal centers. uninsubria.it This property is crucial in the construction of polynuclear metal complexes. The coordination chemistry of pyrazole-derived ligands has been extensively studied, with a wide range of metal complexes being synthesized and characterized. acs.org
Development of Novel Polydentate Ligands
By introducing additional coordinating groups, this compound can be converted into bidentate, tridentate, or even higher denticity ligands.
Bidentate Ligands: A common strategy for creating bidentate ligands is to introduce another coordinating group at a position adjacent to the pyrazole ring. For example, 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is a bidentate ligand that coordinates to metal centers through the pyrazole and pyridine (B92270) nitrogen atoms. tsijournals.comscholarscentral.com
Tridentate Ligands: Tridentate ligands can be designed by incorporating three coordinating moieties into the molecular framework. A well-known example is the 2,6-bis(1H-pyrazol-3-yl)pyridine (bpp) ligand scaffold, which acts as a tridentate nitrogen-donor ligand. mdpi.com The synthesis of derivatives of this ligand, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, demonstrates the ability to tune the steric and electronic properties of the resulting metal complexes. mdpi.com
| Ligand Type | Description | Example |
| Bidentate | Two donor atoms for coordination | 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine |
| Tridentate | Three donor atoms for coordination | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine |
Synthesis of Intermediates for Advanced Chemical Materials
The utility of this compound as a precursor for advanced chemical materials lies in the chemical versatility of its nitrile functionality. This group can be transformed into other valuable functional groups, such as carboxylic acids, which are pivotal in the synthesis of materials like metal-organic frameworks (MOFs).
A key transformation of this compound is its hydrolysis to 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid. This reaction is typically achieved under acidic or basic conditions, providing a direct route to a bifunctional molecule with both a coordinating pyrazole ring and a carboxylic acid group. This resulting acetic acid derivative is a prime candidate for use as an organic linker in the synthesis of bespoke MOFs.
The synthesis of such intermediates can be proposed in a two-step process, starting with the initial formation of the pyrazole nitrile, followed by its hydrolysis.
Step 1: Synthesis of this compound
While various synthetic routes to substituted pyrazoles exist, a common method involves the condensation of a β-ketoacetonitrile with an appropriate hydrazine (B178648). For this compound, this would involve the reaction of a suitably protected 3-oxopropanenitrile (B1221605) derivative with isopropylhydrazine.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 3-Oxopropanenitrile (or derivative) | Isopropylhydrazine | This compound | Acid or base catalysis, various solvents |
Step 2: Hydrolysis to 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid
The conversion of the nitrile to a carboxylic acid is a standard organic transformation. This step is crucial as it generates the carboxylic acid functionality necessary for coordination to metal centers in the formation of MOFs.
| Reactant | Product | Conditions |
| This compound | 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid | Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) hydrolysis, followed by acidification |
The resulting 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid serves as a valuable intermediate. Pyrazole-based carboxylic acids are well-documented as effective ligands in the construction of MOFs. researchgate.net These materials are crystalline solids with a porous structure, formed by the coordination of metal ions or clusters with organic linkers. The specific geometry and functionality of the linker, in this case, derived from this compound, dictates the final properties of the MOF, such as pore size, surface area, and catalytic activity. digitellinc.comresearchgate.net
For instance, the use of pyrazole dicarboxylate linkers has been shown to produce robust and porous aluminum-based MOFs. researchgate.netdim-materre.fr While the specific use of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid is not extensively detailed in publicly available literature, the principles of MOF synthesis strongly support its potential as a valuable linker. The combination of the N-heterocyclic pyrazole ring and the carboxylate group allows for the formation of stable, extended networks with metal ions. The isopropyl group on the pyrazole ring can also influence the resulting MOF structure, potentially leading to materials with unique framework topologies and properties.
The following table outlines the potential synthesis of a hypothetical MOF using the intermediate derived from this compound.
| Organic Linker | Metal Source | Resulting Material | Potential Application |
| 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid | Zinc Nitrate | Isopropyl-functionalized Pyrazole-based MOF | Gas storage, catalysis, sensing |
| 2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid | Copper Acetate (B1210297) | Copper-based MOF with pyrazole-acetic acid linker | Heterogeneous catalysis |
Future Research Directions and Outlook for 2 1 Isopropyl 1h Pyrazol 3 Yl Acetonitrile Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of contemporary chemical research. For 2-(1-isopropyl-1H-pyrazol-3-yl)acetonitrile, future efforts will likely focus on moving beyond traditional batch synthesis methods, which can be inefficient and generate significant waste. researchgate.net A promising direction is the adoption of green chemistry principles, such as the use of deep eutectic solvents. For instance, a K2CO3/glycerol system has been successfully employed for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, offering high yields in short reaction times. frontiersin.org Investigating similar sustainable solvent systems and catalysts for the synthesis of this compound could lead to more eco-friendly production methods.
Furthermore, multicomponent reactions represent a powerful strategy for increasing synthetic efficiency by forming multiple bonds in a single operation. A notable example is the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to produce multisubstituted pyrazoles, which circumvents the need for potentially hazardous reagents like hydrazine (B178648). nih.gov Adapting such innovative strategies to the synthesis of this compound could provide more direct and atom-economical routes.
Development of Advanced Catalytic Systems for its Transformations
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems will be instrumental in unlocking the full potential of this compound. Future research will likely explore the use of transition metal catalysts to functionalize the pyrazole (B372694) ring and the acetonitrile (B52724) side chain. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized in the synthesis of complex pyrazole-containing molecules. google.com The development of more active and selective catalysts could enable the direct and late-stage functionalization of the this compound scaffold, providing rapid access to a diverse range of derivatives.
Moreover, the exploration of non-precious metal catalysts and organocatalysis will be a key area of focus to enhance the sustainability and cost-effectiveness of synthetic transformations. The pyrazole nucleus itself can act as a ligand for metal catalysts, opening up possibilities for self-catalyzed or auto-tandem reactions that could streamline synthetic sequences.
Deeper Understanding of Reactivity through Integrated Experimental and Computational Studies
A comprehensive understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. Future research will benefit from an integrated approach that combines experimental investigations with computational modeling. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of pyrazole derivatives. researchgate.net Such computational studies can help predict the regioselectivity of reactions, rationalize unexpected outcomes, and guide the design of new synthetic transformations. nih.govresearchgate.net
By correlating theoretical predictions with experimental results, a more nuanced picture of the factors governing the reactivity of the pyrazole ring and the acetonitrile moiety can be developed. This synergistic approach will accelerate the discovery of novel reactions and the optimization of existing ones, ultimately enabling more precise control over the chemical behavior of this compound.
Expansion of its Role as a Versatile Synthetic Platform for Complex Chemical Architectures
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govmdpi.com Consequently, this compound represents a valuable starting material for the construction of more complex and potentially bioactive molecules. The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides, through well-established chemical transformations.
Future research will likely focus on leveraging the unique reactivity of both the pyrazole ring and the acetonitrile side chain to construct intricate molecular frameworks. This could involve the development of tandem or cascade reactions that rapidly build molecular complexity from this relatively simple starting material. The Pinner reaction strategy, for instance, has been used to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones from cyanoacetates, highlighting the synthetic utility of the acetonitrile group. nih.gov
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Machine Learning in Synthesis Design)
The integration of emerging technologies promises to revolutionize the way organic synthesis is performed. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.netnih.govmdpi.com The application of flow chemistry to the synthesis and transformation of pyrazoles is an active area of research. nih.govgalchimia.com Adopting continuous-flow processes for the preparation and subsequent reactions of this compound could lead to more efficient, reproducible, and safer manufacturing processes. galchimia.com
Furthermore, the application of machine learning and artificial intelligence in synthesis design is a rapidly growing field. These tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. By training machine learning models on large datasets of chemical reactions, it may become possible to accelerate the discovery of new and improved methods for synthesizing and functionalizing this compound and its derivatives.
Conclusion
Summary of Key Research Findings
2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is a functionalized heterocyclic compound whose value lies primarily in its potential as a synthetic intermediate. While dedicated research on this specific molecule is limited, its synthesis can be achieved through established chemical principles for N-alkylated pyrazoles. Its structure contains three key reactive sites: the aromatic pyrazole (B372694) ring, the versatile nitrile group, and the acidic methylene (B1212753) bridge, which together offer numerous possibilities for chemical modification. Its properties are largely defined by the interplay of the pyrazole core and the N-isopropyl and C3-acetonitrile substituents.
Broader Implications for Organic Chemistry and Materials Science
The molecule represents a class of highly functionalized, readily modifiable building blocks that are crucial for advancing chemical sciences. In organic chemistry, such compounds enable the efficient construction of complex molecular architectures. For medicinal chemistry and drug discovery, molecules like this are instrumental in the development of novel therapeutic agents. mdpi.compharmaguideline.com The ability to systematically vary the substituents on the pyrazole core (such as the isopropyl group) allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of new drug candidates. The broader implication is the continued importance of foundational heterocyclic chemistry in creating a diverse chemical space from which future innovations in medicine and materials science will emerge.
Q & A
Q. How can researchers integrate multi-omics approaches to study the compound’s metabolic fate in biological systems?
- Methodological Answer : Combine LC-HRMS metabolomics (untargeted profiling) with stable isotope tracing (¹³C-labeled acetonitrile moiety). Pathway analysis (KEGG/Reactome) identifies detoxification routes (e.g., nitrile → amide conversion via nitrilases). Correlate with transcriptomics to map enzyme induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
